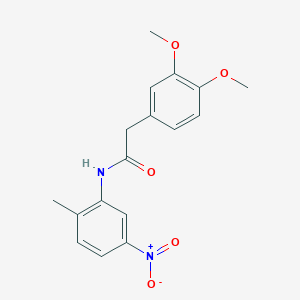

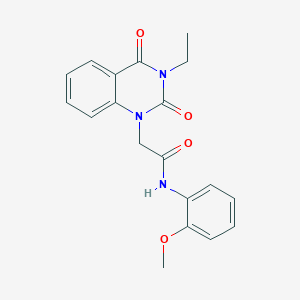

7-(3,4-dimethoxyphenyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a part of the broader family of quinolinediones, which are known for their diverse chemical reactions and potential biological activities. The specific structure of this compound, incorporating both dimethoxyphenyl and thienyl groups, suggests unique chemical and physical properties, making it an interesting subject for detailed study.

Synthesis Analysis

The synthesis of related compounds often involves multistep processes starting from basic heterocyclic scaffolds. For instance, the synthesis of quino[1,2-c]quinazolines involves the reaction of tetrahydroquinoline intermediates with various reagents to introduce additional rings and substituents (Phillips & Castle, 1980). Similar strategies could be applied to synthesize the target compound, utilizing dimethoxyphenyl and thienyl precursors.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been determined using single-crystal XRD analysis, revealing optimized geometries that agree well with theoretical predictions. These structures often show significant interactions, such as C–H⋯O and N–H⋯O interactions, indicating a complex molecular conformation (Patel et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving related structures include cyclizations, halogenations, and reactions under microwave irradiation, leading to various derivatives with potential antiproliferative activities. The functional groups present in these molecules, such as dimethoxy and thienyl groups, play a crucial role in their reactivity and the formation of cyclic structures (Patel et al., 2022; Dogan Koruznjak et al., 2002).

Physical Properties Analysis

The physical properties of similar compounds are influenced by their molecular structure. For instance, the presence of dimethoxy groups can affect the compound's solubility and crystallinity. The crystal structure analysis often reveals important aspects of the physical properties, such as molecular packing and hydrogen bonding patterns (Asiri et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are dictated by the compound's functional groups and overall structure. Theoretical studies, such as DFT calculations, provide insights into the electronic properties, reactivity descriptors, and potential biological activities of related compounds. These studies help predict how modifications in the structure, like changing substituents or introducing new functional groups, might affect the compound's properties and reactivity (Wazzan et al., 2016).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthetic Pathways : Research has explored various synthetic pathways to create derivatives of quinolinedione, including the use of versatile intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines. These intermediates have been utilized in the preparation of a wide variety of dihydro-quinazolines through reactions with different reagents (Phillips & Castle, 1980).

Crystal Structure : The crystal structure of related compounds, such as 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]-cyclohepta[c]quinoline, has been characterized, revealing a triclinic space group and providing insights into molecular conformation and interactions (Wang et al., 2009).

Photochemical Synthesis and Evaluation

- Antitumor Evaluation : Novel derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones, which are structurally related to 7-(3,4-dimethoxyphenyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, have been synthesized and evaluated for their antitumor activities against various malignant cell lines. Some derivatives have shown marked antitumor activity, highlighting the potential therapeutic applications of these compounds (DoganKoruznjak et al., 2002).

Reactivity and Applications in Organic Synthesis

- Reactivity Studies : The reactivity of related quinone methides in organic synthesis has been investigated, demonstrating their potential in forming novel organic compounds through dimerization reactions (Chauncey & Grundon, 1990).

Electropolymerisation and Sensor Applications

- Electropolymerisation : A study on the preparation and characterisation of a quinone-functionalised polythiophene film on a modified electrode demonstrated the application of related compounds in the development of new potentiometric sensors for the determination of glutathione and cysteine concentrations (Etienne et al., 2008).

Propriétés

IUPAC Name |

7-(3,4-dimethoxyphenyl)-4-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-25-17-6-5-12(10-18(17)26-2)13-8-15-21(16(23)9-13)14(11-20(24)22-15)19-4-3-7-27-19/h3-7,10,13-14H,8-9,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBQJBAHWZPCMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CS4)C(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)

![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)

![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)

![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)

![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![2,4-dichloro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5505571.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)